N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24(19-10-9-16-5-1-2-6-18(16)15-19)25-20-13-11-17(12-14-20)23-26-21-7-3-4-8-22(21)27-23/h1-15H,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIAQRGKACFXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death . The naphthamide group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Amides
Table 1: Comparison of Amide-Substituted Benzimidazole Derivatives
*Calculated based on molecular formula.
Key Observations :
Key Observations :
- Tubulin Inhibition : While cinnamide derivatives exhibit potent tubulin inhibition (IC₅₀: <2 µM), the naphthamide group’s bulkier structure may alter binding kinetics, necessitating experimental validation .
- Enzyme Inhibition : TUBC’s low IC₅₀ for elastase inhibition highlights the efficacy of thiourea motifs, whereas naphthamide derivatives may prioritize alternative targets like kinases or DNA topoisomerases .
Molecular Properties and Bioavailability
Table 3: Calculated Molecular Properties
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide is a compound that integrates benzimidazole and naphthamide moieties, which are well-known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.33 g/mol. Its structure features a benzimidazole ring connected to a phenyl group and a naphthamide moiety, which contributes to its biological efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Benzimidazole derivatives are recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell wall synthesis or function .
- Antitumor Activity : Research indicates that this compound may inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The dual functional groups enhance its interaction with biological targets .
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi. |
| Antitumor | Inhibits cancer cell proliferation; potential as an anticancer agent. |
| Anti-inflammatory | Modulates inflammatory responses; inhibits cytokine production. |
| Antiviral | Exhibits activity against certain viral infections. |
| Antioxidant | Reduces oxidative stress in cells, protecting against damage. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Efficacy : A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity .
- Antimicrobial Testing : In vitro assays showed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
- Mechanistic Insights : Research utilizing molecular docking studies suggested that this compound binds effectively to specific targets in cancer cells, disrupting their metabolic pathways and leading to apoptosis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide and its derivatives?
- The compound is typically synthesized via condensation reactions. For example, benzimidazole-containing intermediates are reacted with activated carbonyl derivatives (e.g., acyl chlorides) under basic conditions. In one method, 4-(1H-benzo[d]imidazol-2-yl)aniline is treated with 2-naphthoyl chloride in THF with DIPEA as a base . Another approach uses Claisen-Schmidt condensation between acetamide derivatives and aldehydes, followed by cyclization with ortho-phenylenediamine in ethanol under reflux . Catalysts like CBr₄ have also been employed to promote one-pot synthesis of benzimidazole-linked amides .
Q. How are structural and purity analyses performed for this compound?
- Characterization involves a combination of spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹) .
- ¹H/¹³C NMR confirms proton environments and connectivity (e.g., aromatic protons in the 7.0–8.5 ppm range) .
- Mass spectrometry (MS) validates molecular weight (e.g., [M⁺] peaks in EI-MS) .
- Elemental analysis ensures purity by matching experimental and calculated C/H/N/S percentages .
Q. What are the primary biological targets or activities reported for this compound?
- Derivatives exhibit diverse bioactivities:
- Elastase inhibition : N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea (TUBC) showed an IC₅₀ of 12.5 µM, confirmed via molecular docking within the elastase active site .
- DNA binding : Mixed binding modes (intercalation and groove binding) were observed via UV-vis spectroscopy and viscosity measurements .
- Antimicrobial activity : Chalcone derivatives with benzimidazole groups demonstrated efficacy against bacterial/fungal strains .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives for specific biological targets?
- Molecular docking (e.g., AutoDock4) predicts binding interactions. For example, TUBC’s elastase inhibition was validated by docking into the enzyme’s active site (PDB: 1BRK), revealing hydrogen bonds with His57 and Ser195 .
- DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- ADMET prediction : Parameters like polar surface area (<140 Ų) and rotatable bonds (<10) guide pharmacokinetic optimization .
Q. How should researchers address contradictory bioactivity data across structurally similar derivatives?
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For instance, adding electron-withdrawing groups (e.g., -Br in compound 6d ) may enhance DNA binding but reduce solubility .
- Experimental validation : Re-test compounds under standardized assays (e.g., elastase inhibition at fixed pH/temperature) to isolate variables .
- Meta-analysis : Cross-reference data from independent studies (e.g., antimicrobial activity in chalcones vs. thiadiazoles) to identify trends .
Q. What strategies improve the pharmacokinetic profile of benzimidazole-based amides?
- Solubility enhancement : Introduce polar groups (e.g., -OMe in 7a ) or use prodrug formulations .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) .
- Permeability optimization : Reduce rotatable bonds (e.g., rigidify the naphthamide core) to enhance membrane diffusion .
Q. How can researchers validate mixed binding modes in DNA interaction studies?
- Multi-technique approach :
- UV-vis titration : Monitor hypochromism and red shifts for intercalation .
- Viscosity measurements : Increased viscosity supports intercalation; minimal changes suggest groove binding .
- Circular dichroism (CD) : Detect induced CD signals in DNA-complex systems .
- Competitive assays : Use known intercalators (e.g., ethidium bromide) to displace the compound and confirm binding mode .
Methodological Notes
- Synthetic reproducibility : Ensure reaction conditions (e.g., reflux time, solvent purity) are tightly controlled to avoid side products .
- Data interpretation : Cross-validate computational docking results with mutagenesis studies (e.g., elastase active-site mutants) .
- Bioactivity assays : Include positive controls (e.g., doxycycline for antimicrobial tests) to calibrate experimental systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
